2-METHYL-N-[2-(2-METHYLFURAN-3-AMIDO)PHENYL]FURAN-3-CARBOXAMIDE
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Overview
Description
2-METHYL-N-[2-(2-METHYLFURAN-3-AMIDO)PHENYL]FURAN-3-CARBOXAMIDE is a complex organic compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[2-(2-METHYLFURAN-3-AMIDO)PHENYL]FURAN-3-CARBOXAMIDE typically involves multiple steps:
Formation of 2-methylfuran-3-carboxylic acid: This can be achieved through the catalytic hydrogenation of furfural, using copper-aluminum or copper-chromium alloys as catalysts under conditions of 0.29–0.49 MPa pressure and 200–210°C temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the amide group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[2-(2-METHYLFURAN-3-AMIDO)PHENYL]FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan rings can participate in π-π stacking interactions, while the amide group can form hydrogen bonds, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Furan-dicarboxylic acid (2,5-FDCA): Known for its use in the production of bio-based plastics.
2,5-Dimethylfuran (2,5-DMF): Used as a biofuel due to its high energy density.
Uniqueness
2-METHYL-N-[2-(2-METHYLFURAN-3-AMIDO)PHENYL]FURAN-3-CARBOXAMIDE is unique due to its dual furan rings and amide linkage, which confer distinct chemical and biological properties. Its structure allows for diverse functionalization, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-[2-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-13(7-9-23-11)17(21)19-15-5-3-4-6-16(15)20-18(22)14-8-10-24-12(14)2/h3-10H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGPOWRCNUQFHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2NC(=O)C3=C(OC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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